1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one is a synthetic organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-dimethyl-2-imidazolidinone with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2-imidazolidinone: A precursor used in the synthesis of 1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one.
Propylamine: Another precursor involved in the synthesis process.
N,N-Dimethyl-1,3-diaminopropane: A compound with similar structural features and reactivity.
Uniqueness
This compound stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1,3-dimethyl-5-(propylaminomethyl)benzimidazol-2-one |
InChI |
InChI=1S/C13H19N3O/c1-4-7-14-9-10-5-6-11-12(8-10)16(3)13(17)15(11)2/h5-6,8,14H,4,7,9H2,1-3H3 |
InChI Key |
AXXOGMDZXSJARV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC2=C(C=C1)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.